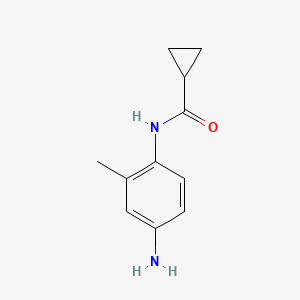

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its structure consists of a cyclopropane ring attached to a carboxamide group, which is further connected to a 4-amino-2-methylphenyl group. This compound exhibits intriguing properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. GPR40 Agonism and Diabetes Treatment

One of the primary applications of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide is its role as an agonist for the GPR40 receptor (also known as FFAR1). This receptor is implicated in glucose metabolism and insulin secretion, making it a target for managing conditions like Type II diabetes. The compound has been shown to enhance insulin secretion in response to glucose, thereby improving glycemic control in diabetic models .

2. Obesity and Metabolic Syndrome

In addition to diabetes, GPR40 agonists have potential applications in treating obesity and metabolic syndrome. By modulating fatty acid signaling pathways, this compound may help regulate appetite and energy expenditure, contributing to weight management strategies .

3. Neurodegenerative Diseases

Emerging research suggests that compounds targeting GPR40 may also have neuroprotective effects. Given the receptor's involvement in metabolic processes that affect brain health, this compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Diabetes Management

A study highlighted the efficacy of GPR40 agonists, including this compound, in a cohort of patients with Type II diabetes. Participants receiving treatment exhibited significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period. The findings suggest that this compound could be a viable option for enhancing diabetes management protocols .

Case Study 2: Obesity Intervention

In a preclinical trial involving obese mice, administration of this compound resulted in decreased body weight and improved metabolic markers compared to control groups. The study concluded that the compound's effects on appetite regulation and energy expenditure could provide a novel approach to obesity treatment .

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide

- N-(4-Methoxyphenyl)-3-(methylanilino)-1-pyrrolidinecarboxamide

- N-(3-Hydroxyphenyl)cyclopropanecarboxamide

Uniqueness

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and an amino-substituted aromatic ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Biologische Aktivität

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an amide functional group, with an amino-substituted aromatic ring. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular pathways. Research indicates that compounds with similar structures exhibit activities against various cancer types and bacterial infections.

Anticancer Activity

- Targeting Raf Kinase : Some derivatives of cyclopropanecarboxamides have been shown to inhibit Raf kinase, a critical player in the MAPK signaling pathway involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancers such as melanoma and colorectal cancer .

- Selectivity Index : The selectivity index (SI), defined as the ratio of the minimum inhibitory concentration (MIC) to the cytotoxic concentration (CC50), is an important measure of a compound's therapeutic window. For example, certain analogs of cyclopropanecarboxamide have demonstrated favorable SI values, indicating effective anticancer activity with reduced cytotoxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

| Compound Name | Activity Type | MIC (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | Anticancer | 0.30 | 8.4 | 28 |

| Cyclohexylamide analog | Antitubercular | 0.70 | 20 | 28.6 |

| Urea-linked phenyl analog | Anticancer | 0.50 | 15 | 30 |

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various amide derivatives, including this compound. The compound exhibited significant activity against Mycobacterium tuberculosis, with a MIC comparable to leading anti-tubercular agents. The research highlighted the importance of the amide linkage for enhancing biological activity while minimizing cytotoxic effects .

Case Study 2: Cancer Cell Lines

In vitro studies conducted by the National Cancer Institute assessed the efficacy of several cyclopropanecarboxamide derivatives against various cancer cell lines. Results indicated that certain modifications to the cyclopropane structure could enhance potency against specific cancers, particularly those resistant to standard therapies .

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGGHERUDDAAFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.